5-Bromo-4-hydroxy-2-methylnicotinic acid
Description
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
5-bromo-2-methyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO3/c1-3-5(7(11)12)6(10)4(8)2-9-3/h2H,1H3,(H,9,10)(H,11,12) |
InChI Key |
DPTNIDLPOZFZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The following table highlights key structural differences between 5-bromo-4-hydroxy-2-methylnicotinic acid and its analogs:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 5-Bromo-4-hydroxy-2-methylnicotinic acid | Br (5), OH (4), CH₃ (2), COOH (3) | C₇H₆BrNO₃ | 248.03 | Polar OH group enhances solubility |
| 5-Bromo-2-chloro-4-methylnicotinic acid | Br (5), Cl (2), CH₃ (4), COOH (3) | C₇H₅BrClNO₂ | 250.48 | Chlorine increases acidity (pKa: 1.46) |
| 2-Bromo-4-methylnicotinic acid | Br (2), CH₃ (4), COOH (3) | C₇H₆BrNO₂ | 216.03 | Lacks hydroxyl group; mp: 173–174°C |
| 5-Bromo-2-hydroxyisonicotinic acid | Br (5), OH (2), COOH (4) | C₆H₄BrNO₃ | 218.01 | Isonicotinic acid isomer (COOH at position 4) |
| 5-Bromo-6-methylnicotinic acid | Br (5), CH₃ (6), COOH (3) | C₇H₆BrNO₂ | 216.03 | Methyl at position 6 alters steric effects |
Notes:
- The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to chloro- or methyl-substituted analogs .
- Chlorine in 5-bromo-2-chloro-4-methylnicotinic acid (pKa ~1.46) enhances the acidity of the carboxylic acid group more than hydroxyl due to its electron-withdrawing nature .
Physical and Chemical Properties
Melting Points and Solubility
- 2-Bromo-4-methylnicotinic acid (): Melting point 173–174°C, synthesized via alkaline hydrolysis, suggesting moderate water solubility .
- 5-Bromo-2-chloro-4-methylnicotinic acid (): Predicted boiling point 361.2±42.0°C and density 1.794 g/cm³, indicative of a high-melting solid .
- 5-Bromo-4-hydroxy-2-methylnicotinic acid : Expected to exhibit higher water solubility than chloro-substituted analogs due to the hydroxyl group’s polarity.
Reactivity
- Bromine at position 5 in all analogs enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
- The hydroxyl group in the target compound can undergo esterification or serve as a hydrogen-bond donor, unlike the inert methyl or electron-withdrawing chloro groups in analogs .
Q & A
Q. What are the established synthetic routes for 5-bromo-4-hydroxy-2-methylnicotinic acid, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via bromination of 4-hydroxy-2-methylnicotinic acid using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. Reaction temperature (20–40°C) and stoichiometric ratios (1:1.2 substrate-to-NBS) are critical for minimizing side products like di-brominated derivatives. Post-synthesis purification via recrystallization or HPLC ensures ≥95% purity. Comparative studies show acetic acid enhances regioselectivity at the 5-position .
Q. Which analytical techniques are recommended for characterizing 5-bromo-4-hydroxy-2-methylnicotinic acid?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., bromine at position 5, methyl at position 2) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]+ at m/z 250.98).
- HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and methanol/water mobile phase .
Q. What are the primary research applications of this compound in biochemistry?
It serves as a:
- Metal ion chelator in coordination chemistry studies (e.g., binding Cu²+ or Fe³+ via hydroxyl and carboxyl groups) .
- Enzyme inhibitor scaffold , particularly for nicotinamide-dependent enzymes, due to structural mimicry of nicotinic acid .
Advanced Research Questions
Q. How does the substitution pattern (bromo, hydroxy, methyl) influence reactivity and biological activity in structure-activity relationship (SAR) studies?
- Bromine at position 5 enhances electrophilic aromatic substitution resistance, stabilizing the ring for downstream functionalization.
- Hydroxyl group at position 4 enables hydrogen bonding with biological targets (e.g., enzyme active sites), as shown in docking simulations .
- Methyl group at position 2 sterically hinders planar conformations, reducing off-target interactions in kinase assays . Comparative data with analogs (e.g., 5-chloro-4-hydroxy derivatives) highlight bromine’s superior leaving-group potential in cross-coupling reactions .
Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?
Single-crystal X-ray diffraction using SHELXL is recommended. Key parameters:
- Crystal growth : Slow evaporation from ethanol/water (7:3) yields monoclinic crystals (space group P2₁/c).
- Refinement : Anisotropic displacement parameters for bromine and methyl groups reduce residual density errors (<0.5 eÅ⁻³). Data collection at 100 K minimizes thermal motion artifacts .
Q. How can computational methods predict the compound’s metabolic stability or toxicity?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., susceptibility to oxidation at the hydroxyl group).
- ADMET prediction tools (e.g., SwissADME) estimate moderate blood-brain barrier permeability (LogP = 1.2) and low hepatotoxicity risk .
Q. How should researchers address contradictions in experimental data, such as varying synthetic yields or analytical discrepancies?
- Yield optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) using design-of-experiments (DoE) approaches .
- Analytical validation : Cross-validate NMR and LC-MS results with independent techniques (e.g., IR spectroscopy for functional group confirmation) . Contradictions in melting points (e.g., 173–174°C vs. 170–172°C) may arise from polymorphic forms, resolvable via differential scanning calorimetry (DSC) .
Methodological Notes
- Avoiding commercial sources : Prioritize synthesis in-house or via academic collaborations to ensure reproducibility.
- Data integrity : Use peer-reviewed databases (e.g., PubChem, NIST) for spectral reference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
